molecular formula C15H17N3O B262155 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide

Cat. No. B262155
M. Wt: 255.31 g/mol
InChI Key: LQUMDSBQZLPUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide, also known as MBC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields. MBC is a cyclopropane carboxamide derivative that belongs to the pyrazole family and has been synthesized using various methods.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential applications in catalysis, drug delivery, and imaging. This compound has also been used as a building block for the synthesis of various compounds, including pyrazole-based inhibitors of enzymes, which have been studied for their potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide is not well understood, but it has been suggested that it may act as a ligand for metal ions, such as copper and zinc, which are involved in various biological processes. This compound may also interact with enzymes and receptors, leading to changes in their activity and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limitations include its limited solubility in water and its potential to form complexes with metal ions, which may interfere with experimental results.

Future Directions

There are several future directions for the study of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide, including the synthesis of new derivatives with improved properties and the study of its potential applications in drug delivery and imaging. The development of new synthetic methods for this compound and its derivatives may also lead to the discovery of new compounds with unique properties and potential applications in various fields. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method has been optimized, and it has been studied for its potential applications in catalysis, drug delivery, and imaging. This compound has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, and has been studied for its potential applications in the treatment of various diseases. While this compound has several advantages for lab experiments, its limitations must also be considered. Future research directions for this compound include the synthesis of new derivatives, the study of its potential applications in drug delivery and imaging, and the elucidation of its mechanism of action.

Synthesis Methods

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 3,5-dimethylphenylhydrazine with 1-bromo-2-methylbenzene, followed by the reaction of the resulting product with cyclopropanecarboxylic acid. Another method involves the reaction of 2-methylbenzyl bromide with 3,5-dimethylpyrazole, followed by the reaction of the resulting product with cyclopropanecarboxylic acid. These methods have been optimized to improve the yield and purity of this compound.

properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H17N3O/c1-11-4-2-3-5-13(11)9-18-10-14(8-16-18)17-15(19)12-6-7-12/h2-5,8,10,12H,6-7,9H2,1H3,(H,17,19)

InChI Key

LQUMDSBQZLPUPX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3CC3

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3CC3

Origin of Product

United States

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